Tris(2,2'-bipyridine)osmium(II)

描述

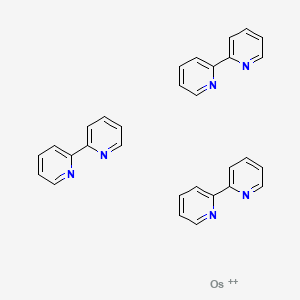

Tris(2,2’-bipyridine)osmium(II) is a coordination complex consisting of an osmium ion coordinated to three 2,2’-bipyridine ligands. This compound is known for its unique photophysical properties, making it an attractive candidate for various applications in light-harvesting systems and photochemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)osmium(II) typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the osmium center. The product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for Tris(2,2’-bipyridine)osmium(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for efficient production .

Types of Reactions:

Oxidation: Tris(2,2’-bipyridine)osmium(II) can undergo oxidation to form Tris(2,2’-bipyridine)osmium(III).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, cerium(IV) ammonium nitrate.

Reduction: Sodium borohydride, hydrazine.

Substitution: Phosphines, amines, under inert atmosphere conditions.

Major Products:

Oxidation: Tris(2,2’-bipyridine)osmium(III).

Reduction: Tris(2,2’-bipyridine)osmium(II).

Substitution: Various substituted osmium complexes depending on the ligands used.

科学研究应用

Photochemistry and Light-Harvesting

Tris(2,2'-bipyridine)osmium(II) serves as an effective photosensitizer in photochemical reactions due to its broad absorption spectrum and efficient metal-to-ligand charge transfer (MLCT) transitions. These characteristics enable the compound to participate actively in energy transfer processes, making it suitable for applications in light-harvesting systems and solar energy conversion .

Biological Interactions

The complex has been extensively studied for its interactions with biomolecules, particularly DNA. Tris(2,2'-bipyridine)osmium(II) can act as an electron transfer mediator, facilitating the study of DNA-related processes through its ability to bind and interact with DNA . Its photodynamic properties allow it to generate reactive oxygen species upon irradiation, which can induce oxidative stress in targeted cells, presenting potential therapeutic applications in cancer treatment .

Sensor Development

The compound's luminescent properties make it an attractive candidate for developing sensors, particularly in detecting biomolecules or environmental pollutants. Its ability to undergo redox reactions allows it to function effectively in amperometric sensors, such as those for glucose detection .

Luminogenic Assays

Tris(2,2'-bipyridine)osmium(II) derivatives have been developed for luminogenic assays that utilize the compound's long triplet lifetime and improved optical properties. These derivatives can enhance analytical opportunities by providing sensitive detection methods in various chemical analyses .

Electrochemical Applications

The electrochemical behavior of Tris(2,2'-bipyridine)osmium(II) has been characterized extensively. It can undergo oxidation to form Tris(2,2'-bipyridine)osmium(III), making it useful in various electrochemical applications such as sensors and energy storage devices .

Case Study 1: Photodynamic Therapy

Research has demonstrated that upon irradiation, Tris(2,2'-bipyridine)osmium(II) generates reactive oxygen species that can selectively target cancer cells. This study highlighted the complex's potential as a therapeutic agent in photodynamic therapy, showing significant efficacy in inducing cell death in cancerous tissues while sparing healthy cells .

Case Study 2: Sensor Development

A recent study focused on the integration of Tris(2,2'-bipyridine)osmium(II) into amperometric glucose sensors. The complex was shown to enhance sensitivity and selectivity compared to traditional methods due to its unique redox properties and luminescence characteristics. This advancement could lead to more effective monitoring tools for diabetic patients .

作用机制

The mechanism of action of Tris(2,2’-bipyridine)osmium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon photoexcitation, the complex can transfer an electron from the osmium center to the bipyridine ligands, resulting in an excited state that can participate in various photochemical processes. This excited state can also interact with molecular targets such as DNA, leading to electron transfer and binding interactions .

相似化合物的比较

- Tris(2,2’-bipyridine)ruthenium(II)

- Tris(2,2’-bipyridine)iron(II)

- Tris(2,2’-bipyridine)cobalt(III)

Tris(2,2’-bipyridine)osmium(II) stands out due to its unique combination of photophysical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

生物活性

Tris(2,2'-bipyridine)osmium(II) (Os(bipy)₃²⁺) is a coordination complex that has garnered significant attention in the field of medicinal inorganic chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Overview of Tris(2,2'-bipyridine)osmium(II)

Tris(2,2'-bipyridine)osmium(II) is characterized by its octahedral geometry, where three bidentate 2,2'-bipyridine ligands coordinate to an osmium center. The complex exhibits unique photophysical properties, including luminescence and redox activity, which are pivotal for its biological interactions.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Studies have shown that Os(bipy)₃²⁺ can inhibit various enzymes, notably acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition mechanism appears to be linked to the complex's ability to interact with the enzyme's active site, leading to a decrease in its catalytic activity. The LD50 values for these complexes indicate significant toxicity correlated with their enzyme inhibitory effects .

- DNA Binding :

-

Photodynamic Activity :

- The complex demonstrates photodynamic properties that can be harnessed for therapeutic purposes. Upon irradiation, Os(bipy)₃²⁺ generates reactive oxygen species (ROS), which can induce oxidative stress in targeted cells. This mechanism is being explored for applications in phototherapy for cancer treatment .

Case Study 1: Enzyme Inhibition and Toxicity

A study investigated the effects of various metal complexes on AChE activity. It was found that Os(bipy)₃²⁺ exhibited potent inhibitory effects compared to other complexes like Ru(bipy)₃²⁺. The toxicity was assessed using LD50 values derived from intraperitoneal injections in mice, revealing significant respiratory distress and paralysis as symptoms of toxicity .

Case Study 2: DNA Interaction

Research has demonstrated that Os(bipy)₃²⁺ binds preferentially to guanine and adenine residues in DNA sequences, forming stable adducts that hinder DNA replication. This property was quantitatively analyzed using fluorescence spectroscopy and gel electrophoresis techniques .

Table 1: LD50 Values of Various Metal Complexes

| Complex | LD50 (mg/kg) | Inhibitory Activity on AChE |

|---|---|---|

| Tris(2,2'-bipyridine)osmium(II) | 15 | High |

| Tris(2,2'-bipyridine)ruthenium(II) | 25 | Moderate |

| Bis(phenanthroline)nickel(II) | 30 | Low |

Table 2: Photodynamic Properties of Os(bipy)₃²⁺

| Parameter | Value |

|---|---|

| Quantum Yield | 0.45 |

| Reactive Oxygen Species Yield | High |

| Optimal Wavelength | 450 nm |

属性

IUPAC Name |

osmium(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMFDNCABNEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Os+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6Os+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178318 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23648-06-8 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。